molecular formula C30H44O7 B1683751 ガノデリック酸A CAS No. 81907-62-2

ガノデリック酸A

カタログ番号 B1683751
CAS番号: 81907-62-2
分子量: 516.7 g/mol
InChIキー: DYOKDAQBNHPJFD-JNTBEZBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganoderic acid A is a triterpene found in Ganoderma and has diverse biological activities . It reduces cell viability, expression of superoxide dismutase 1 (SOD1), SOD2, and SOD3, and production of reactive oxygen species (ROS) in PC3 prostate cancer cells . It is a representative active triterpenoid from Ganoderma lucidum, reported to exhibit antinociceptive, antioxidative, cytotoxic, hepatoprotective, and anticancer activities .


Synthesis Analysis

Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway . They are triterpenes with four cyclic and two linear isoprenes . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .


Molecular Structure Analysis

Ganoderic acid A has a molecular formula of C30H44O7 . It has an average mass of 516.666 Da and a monoisotopic mass of 516.308716 Da .


Chemical Reactions Analysis

Ganoderic acids are products of the mevalonate pathway . They are triterpenes with four cyclic and two linear isoprenes . The biosynthesis regulation of terpenoids is an effective way to improve their production by using genetic engineering methods .


Physical And Chemical Properties Analysis

Ganoderic acid A is a triterpene . It has a molecular formula of C30H44O7 . It has an average mass of 516.666 Da and a monoisotopic mass of 516.308716 Da .

科学的研究の応用

抗腫瘍活性

GAAは、潜在的な抗腫瘍活性で知られています . さまざまな種類の癌に対するその効果が広く研究されています。 ある研究では、GAAが改変されて一連のアミド化合物が合成され、その誘導体のin vitroでの抗腫瘍活性について調べられました . その結果、これらの化合物はp53シグナル経路を調節することでアポトーシスを誘導し、MDM2とp53の相互作用を阻害するのに関与している可能性があることが示されました .

抗炎症作用

GAAは、抗炎症作用も示します . 多くの慢性疾患における重要な要因である炎症を軽減する可能性について研究されています。

抗うつ作用

研究によると、GAAは抗うつ作用がある可能性があります . これにより、うつ病の新しい治療法の開発において貴重な資源となる可能性があります。

神経保護

GAAは、神経保護作用について研究されています . つまり、神経細胞を損傷や変性から保護する可能性があります。

抗線維化

GAAは、抗線維化作用があることがわかっています . 線維化は、体が正常で健康な組織を瘢痕組織に置き換えるプロセスであり、体の多くの部位で起こる可能性があります。

肝臓保護

研究によると、GAAは肝臓保護効果がある可能性があります . これにより、肝臓病の治療に役立つ可能性があります。

グルコースと脂質代謝の改善

GAAは、グルコースと脂質の代謝を改善する可能性について研究されています . これにより、代謝性疾患の治療において貴重な資源となる可能性があります。

心筋保護

研究によると、GAAは心筋保護効果がある可能性があります . つまり、心臓の筋肉を損傷から保護する可能性があります。

結論として、GAAは、医療研究分野で幅広い潜在的な用途を持つ化合物です。 その多様な治療効果により、新しい薬剤の開発のための有望な候補となっています .

作用機序

Target of Action

Ganoderic Acid A, a triterpenoid discovered in Ganoderma lucidum, has been found to interact with several targets. The primary targets include the p53-MDM2 pathway and IL-1R1 . The p53-MDM2 pathway plays a crucial role in cell cycle regulation and apoptosis, while IL-1R1 is involved in immune response and inflammation .

Mode of Action

GAA interacts with its targets to induce various cellular changes. It has been shown to regulate the p53 signaling pathway and may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can lead to the induction of apoptosis, particularly in cancer cells .

Biochemical Pathways

GAA affects several biochemical pathways. It is a product of the mevalonate pathway , which involves the condensation of acetyl-coenzyme A (Acetyl-CoA) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate . GAA’s action on the p53-MDM2 pathway can lead to downstream effects such as the induction of apoptosis .

Result of Action

The molecular and cellular effects of GAA’s action are diverse. It has been shown to inhibit the proliferation and induce early apoptosis of prostate cancer LNCaP cells . It can also reduce the expression of androgen receptor and induce apoptosis by triggering mitochondrial dysfunction to release excessive reactive oxygen species (ROS) .

Action Environment

The action, efficacy, and stability of GAA can be influenced by environmental factors. For instance, the production of GAA in Ganoderma lucidum requires specific growth media and nutrient substrates . Additionally, the anti-tumor activity of GAA and its derivatives can be affected by the cellular environment .

Safety and Hazards

Ganoderic acid A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . This study provides some inspiration for the research into the anti-tumor targets and mechanisms of GAA and its derivatives, as well as for the discovery of active candidates based on this series .

特性

IUPAC Name

(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,23+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKDAQBNHPJFD-JNTBEZBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903984
Record name Ganoderic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81907-62-2
Record name Ganoderic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081907622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganoderic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANODERIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548G37DF65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid A
Reactant of Route 2
Ganoderic acid A
Reactant of Route 3
Ganoderic acid A
Reactant of Route 4
Ganoderic acid A
Reactant of Route 5
Ganoderic acid A
Reactant of Route 6
Ganoderic acid A

Q & A

Q1: How does Ganoderic acid A (GAA) exert its anti-tumor effects?

A: GAA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress invasion in various cancer cell lines. Several mechanisms have been proposed, including: * Inhibition of JAK-STAT3 signaling pathway: [, , ] This pathway is often dysregulated in cancer cells, contributing to uncontrolled growth and survival. * Induction of apoptosis: [, , ] GAA has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death. * Suppression of NF-κB pathway: [, ] The NF-κB pathway plays a role in inflammation and cell survival, and its inhibition can contribute to anti-tumor effects. * Modulation of Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway: [] While Nrf2 is generally considered protective, its overactivation can promote cancer cell survival. GAA has been shown to modulate Nrf2 signaling, potentially inhibiting its pro-tumorigenic effects in certain contexts. * Enhancement of cytotoxicity of T cells: [] GAA might contribute to anti-tumor immunity by increasing the ability of T cells to kill cancer cells.

Q2: Does GAA have any effects on lipid metabolism?

A: Yes, studies in hyperlipidemic mice models suggest that GAA can: * Improve lipid profiles: [] GAA has been shown to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. * Reduce lipid accumulation in the liver: [] GAA treatment has been linked to decreased lipid droplet buildup in the liver. * Alter gut microbiota composition: [] GAA supplementation has been associated with changes in the gut microbiome, which may contribute to its beneficial effects on lipid metabolism.

Q3: What is the role of the Axl/Pak1 signaling pathway in GAA-mediated effects?

A: Research suggests that GAA can activate the Axl/Pak1 signaling pathway in microglial cells. This activation leads to enhanced autophagy, a cellular process involved in the degradation and recycling of cellular components. [] In the context of Alzheimer's disease, this enhanced autophagy contributes to the clearance of amyloid-β (Aβ), a protein that accumulates in the brain and contributes to neurodegeneration. []

Q4: What is the molecular formula and weight of GAA?

A: The molecular formula of GAA is C30H48O5, and its molecular weight is 488.7 g/mol. []

Q5: What spectroscopic data is available for the structural characterization of GAA and other compounds found in Ganoderma lucidum?

A: Various spectroscopic techniques have been employed to elucidate the structure of GAA and related compounds. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] NMR provides detailed information about the hydrogen and carbon atoms in a molecule, aiding in structure determination. * Mass spectrometry (MS): [, , , ] MS helps determine the molecular weight and fragmentation patterns of a compound, providing further structural insights. * Fourier Transform Infrared (FT-IR) spectroscopy: [] FT-IR analyzes the vibrational modes of molecules, providing information about functional groups present in the compound.

Q6: Is there any information about the stability of GAA under various conditions?

A6: While specific studies focusing on GAA's stability under various conditions are limited in the provided research, it's a crucial aspect for its formulation and potential therapeutic applications. Further investigation into factors like temperature, pH, light exposure, and storage conditions would be beneficial to understand its stability profile.

Q7: Have computational methods been used to study GAA?

A: Yes, molecular docking studies have been employed to investigate how GAA interacts with potential target proteins. [, , ] These studies provide insights into the binding affinities and potential binding modes of GAA with target proteins, which can guide further research into its mechanism of action.

Q8: Has the SAR of GAA been investigated?

A: While the provided research doesn't delve into extensive SAR studies for GAA, one study explored modifications at the carboxyl group of GAA, synthesizing a series of amide derivatives. [] These derivatives exhibited varying anti-tumor activities, suggesting that modifications to the GAA structure can impact its potency. Further SAR studies would be valuable to optimize its therapeutic potential.

Q9: What strategies are being explored to improve the formulation and delivery of GAA?

A: One study investigated the use of a targeted nano-carrier system to improve the delivery and cytotoxicity of GAA. [] By conjugating GAA to a polymer functionalized with an antibody targeting the HER2 receptor, researchers aimed to enhance its delivery to breast cancer cells. This approach highlights the potential of nanotechnology in improving the therapeutic efficacy of GAA.

Q10: What are some historical milestones in GAA research?

A:
Structure elucidation: The structures of Ganoderic acid A and B, two novel lanostane-type bitter triterpenes from Ganoderma lucidum, were determined. [] * Discovery of biotransformation pathways: Researchers identified specific bacterial enzymes, such as glycosyltransferases from Bacillus subtilis, capable of modifying GAA through glycosylation. [, ] This finding opened avenues for generating novel GAA derivatives with potentially enhanced properties.* Elucidation of molecular mechanisms:* Studies began unraveling the molecular mechanisms underlying GAA's biological activities, including its interaction with specific signaling pathways like JAK-STAT3, NF-κB, and Axl/Pak1. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。